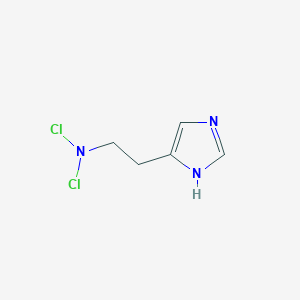
Histamine dichloramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histamine dichloramine, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl2N3 and its molecular weight is 180.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Allergic Reactions
Histamine dichloramine has been studied for its involvement in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Research indicates that histamine plays a central role in the pathogenesis of these conditions through various mechanisms:
- Mast Cell Activation : Histamine release from mast cells is a key event in allergic responses. Studies show that this compound can modulate mast cell activity, influencing the release of pro-inflammatory mediators .
- Receptor Interaction : The compound interacts with histamine receptors to enhance or inhibit immune responses. For instance, H4 receptor antagonists have shown promise in reducing eosinophil migration and mast cell recruitment in allergic models .
Therapeutic Potential
The therapeutic implications of this compound are significant:
- Antihistamines Development : Antihistamines targeting specific histamine receptors (especially H1 and H4) have been developed to treat allergic conditions. Research suggests that using this compound can help identify new drug targets and improve existing therapies .
- Inflammation Modulation : this compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Its effects on T cell differentiation and dendritic cell activation highlight its potential for broader immunotherapeutic applications .
Table 1: Summary of this compound Effects on Immune Responses
| Study | Model | Findings | Implications |
|---|---|---|---|
| Bryce et al. (2018) | Mouse model of asthma | This compound reduced Th2 cytokine release | Potential for asthma therapy |
| Abdel-Rahman et al. (1983) | Rat liver model | Inhibition of liver enzymes by chloramines | Implications for liver function studies |
| Minami et al. (1993) | In vitro enzyme studies | Monochloramines inhibited specific liver enzymes | Insights into metabolic pathways |
Case Study 1: Allergic Asthma Treatment
A study involving H4 receptor antagonists demonstrated that treatment with this compound significantly reduced airway hyperresponsiveness in mouse models of asthma. The results indicated a reduction in eosinophil infiltration and Th2 cytokine levels, suggesting a therapeutic role for this compound in managing asthma symptoms .
Case Study 2: Inflammation in Autoimmunity
In autoimmune disease models, this compound was shown to modulate immune responses by affecting T cell activation and differentiation. This modulation could potentially lead to new strategies for treating autoimmune conditions by targeting the histaminergic system .
Propiedades
Número CAS |
109241-52-3 |
|---|---|
Fórmula molecular |
C5H7Cl2N3 |
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
FPUBZCQSPWVHEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
SMILES canónico |
C1=C(NC=N1)CCN(Cl)Cl |
Sinónimos |
HisNCl2 histamine dichloramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















